Aripiprazole cavoxil

Beschreibung

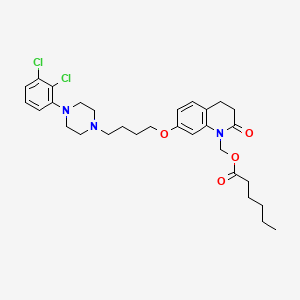

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1259305-26-4 |

|---|---|

Molekularformel |

C30H39Cl2N3O4 |

Molekulargewicht |

576.6 g/mol |

IUPAC-Name |

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl hexanoate |

InChI |

InChI=1S/C30H39Cl2N3O4/c1-2-3-4-10-29(37)39-22-35-27-21-24(13-11-23(27)12-14-28(35)36)38-20-6-5-15-33-16-18-34(19-17-33)26-9-7-8-25(31)30(26)32/h7-9,11,13,21H,2-6,10,12,14-20,22H2,1H3 |

InChI-Schlüssel |

STDYTJDGBXCCRG-UHFFFAOYSA-N |

SMILES |

CCCCCC(OCN1C(CCC2=C1C=C(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CC3)C=C2)=O)=O |

Kanonische SMILES |

CCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aripiprazole cavoxil |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Aripiprazole Cavoxil Mechanism of Action

[1][2]

Molecular Architecture & Prodrug Chemistry

Aripiprazole cavoxil is an N-hexanoyloxymethyl prodrug.[1][2][3] Unlike standard salt-based long-acting injectables (LAIs) like aripiprazole monohydrate, cavoxil utilizes a covalent modification technology to control solubility and release rates.[1][2][3]

Chemical Structure and Distinction

The core innovation lies in the modification of the secondary amine on the dihydroquinolinone ring.[1]

-

Parent Drug: Aripiprazole.[1][2][3][4][5][6][7][8][9][10][11]

-

Linker: Formaldehyde derivative (creates an N-hydroxymethyl intermediate).[1][2][3]

-

Distinction from Lauroxil: Aripiprazole lauroxil possesses a 12-carbon (dodecanoate) tail.[1][2][3] Cavoxil possesses a 6-carbon (hexanoate) tail.[1][2][3] This shorter chain length alters the lipophilicity (

) and crystalline packing, influencing the dissolution rate from the intramuscular depot.[1]

The "LinkeRx" Bioconversion Pathway

Upon intramuscular (IM) injection, aripiprazole cavoxil undergoes a strictly ordered two-step activation process.[1][2][3] This cascade is designed to be rate-limited by dissolution, not enzymatic activity, preventing "dose dumping."[1][2][3]

Step 1: Enzymatic Hydrolysis (Rate-Determining in solution) Ubiquitous esterases (carboxylesterases) in the plasma and muscle tissue target the ester bond between the hexanoic acid tail and the linker.[1][2][3]

-

Products: Hexanoic acid (endogenous fatty acid) + N-hydroxymethyl aripiprazole (Intermediate).[1][2][3]

Step 2: Spontaneous Hydrolysis (Chemical Instability) The N-hydroxymethyl intermediate is chemically unstable in aqueous physiological conditions (pH 7.4).[1][2][3] It undergoes rapid, non-enzymatic hydrolysis.[2][3]

Figure 1: The two-step bioactivation pathway of Aripiprazole Cavoxil.[1][2][3] Dissolution is the primary governor of release kinetics.[1]

Pharmacokinetics: The Cavoxil Advantage

The selection of the hexanoate (cavoxil) vs. laurate (lauroxil) tail allows for "tunable" pharmacokinetics.[1][2][3]

| Parameter | Aripiprazole Cavoxil (C6) | Aripiprazole Lauroxil (C12) | Impact on Mechanism |

| Lipophilicity | Moderate | High | Cavoxil may dissolve faster than Lauroxil due to lower logP.[1][2][3] |

| Crystal Lattice | Tighter packing potential | Van der Waals dominance | Affects stability of the suspension.[1][2] |

| Release Profile | Intermediate Duration | Extended Duration (4-8 weeks) | Cavoxil is often investigated for initiation or shorter-interval maintenance.[1][2][3] |

| Active Moiety | Aripiprazole | Aripiprazole | Identical CNS binding profile. |

Flip-Flop Kinetics:

Like its analogues, aripiprazole cavoxil exhibits "flip-flop" kinetics where the rate of absorption (

CNS Mechanism of Action (Pharmacodynamics)

Once the prodrug is converted, the active aripiprazole exerts its effects via Functional Selectivity .[1] It does not merely block receptors; it modulates neurotransmission based on the endogenous tone.[1][3]

Dopamine D2 Receptor: The "Stabilizer" Effect

Aripiprazole has high affinity (

-

Hyperdopaminergic State (Mesolimbic Pathway): In the presence of excessive dopamine (associated with positive symptoms of schizophrenia), aripiprazole competes for binding.[1][2] Since its intrinsic activity is lower than dopamine, it acts as a functional antagonist , reducing net signaling.[3]

-

Hypodopaminergic State (Mesocortical Pathway): In areas of low dopamine (associated with negative symptoms/cognitive deficits), aripiprazole binds and activates the receptor, acting as a functional agonist .[3]

Serotonergic Modulation[1][2][3]

-

5-HT1A (Partial Agonist):

nM.[1][2][3] Activation of presynaptic autoreceptors reduces serotonin release; postsynaptic activation can improve anxiety and depression symptoms.[1][2][3] Synergizes with D2 modulation to reduce Extrapyramidal Symptoms (EPS).[1][2][3] -

5-HT2A (Antagonist):

nM.[1][2][3] Blockade of 5-HT2A receptors increases dopamine release in the striatum (mitigating EPS) and prefrontal cortex (improving cognition).[1][2][3]

Intracellular Signaling Cascade

The binding of aripiprazole modulates the G-protein coupled receptor (GPCR) pathways, specifically the

-

cAMP Pathway: Modulates Adenylyl Cyclase activity (inhibition or stimulation depending on receptor population).[1][2][3]

-

GSK-3

: Downstream regulation of Glycogen Synthase Kinase 3 beta, a key marker in neuroplasticity and mood stabilization.[1][2][3]

Figure 2: The functional selectivity profile of the active moiety released from Aripiprazole Cavoxil.

Experimental Protocols for Validation

Protocol A: In Vitro Hydrolysis Assay

To verify the conversion kinetics of the cavoxil moiety compared to lauroxil.[1][3]

-

Preparation: Prepare stock solutions of Aripiprazole Cavoxil in DMSO.

-

Medium: Use human plasma or liver microsomes (S9 fraction) buffered to pH 7.4.

-

Incubation: Spike medium with prodrug (final conc. 1

M) at 37°C. -

Sampling: Aliquot at

min. Quench with ice-cold acetonitrile. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Target Analytes: Monitor disappearance of Cavoxil (Parent), appearance/disappearance of N-hydroxymethyl intermediate, and accumulation of Aripiprazole.[1][3]

-

Validation Criteria: Mass balance must be maintained. The intermediate should show a transient peak.[1][3]

Protocol B: Receptor Occupancy Study (In Vivo)

To confirm the prodrug delivers sufficient active moiety to CNS targets.[1][2][3]

-

Subjects: Sprague-Dawley rats.

-

Administration: Single IM injection of Aripiprazole Cavoxil (20 mg/kg).[1][2][3]

-

Tracer:

-Raclopride (D2 antagonist) or similar PET ligand.[1][2][3] -

Timepoints: Days 1, 7, 14, 21 post-injection.

-

Procedure:

-

Calculation: Specific binding ratio = (Striatum - Cerebellum) / Cerebellum.[1][2][3]

-

Reference: Compare against oral Aripiprazole control group.

References

-

Alkermes. (2015).[1][2][3][9] Aristada (aripiprazole lauroxil) extended-release injectable suspension Prescribing Information.[1][2][3][8][12]Link[1][2][3]

-

Turncliff, R., et al. (2014).[2][3] "Pharmacokinetics and Tolerability of Aripiprazole Lauroxil, a Novel Therapeutic for Schizophrenia, in Patients With Schizophrenia." Schizophrenia Research. Link

-

Hard, M. L., et al. (2017).[2][3] "Pharmacokinetic Profile of Aripiprazole Lauroxil: A New Long-Acting Injectable Antipsychotic." Clinical Pharmacokinetics. Link

-

Meltzer, H. Y., et al. (2003).[2][3] "Aripiprazole, a dopamine-serotonin system stabilizer, in the treatment of psychosis."[1][2][3][9] Psychopharmacology. Link

-

US Patent 8,431,576. (2013).[1][2][3] "Prodrugs of Aripiprazole and Methods of Making and Using Same." (Describes the N-acyloxymethyl scaffold including hexanoate/cavoxil variants). Link

Sources

- 1. Aripiprazole lauroxil - Wikipedia [en.wikipedia.org]

- 2. Aripiprazole cavoxil | prodrug of Aripiprazole| long-acting injectable atypical antipsychotic for Treatment of Schizophrenia | CAS# 1259305-26-4 | InvivoChem [invivochem.com]

- 3. medkoo.com [medkoo.com]

- 4. ClinPGx [clinpgx.org]

- 5. Efficacy and safety of aripiprazole lauroxil once-monthly versus aripiprazole once-monthly long-acting injectable formulations in patients with acute symptoms of schizophrenia: an indirect comparison of two double-blind placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aripiprazole Lauroxil, a Novel Injectable Long-Acting Antipsychotic Treatment for Adults with Schizophrenia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. What is Aripiprazole Lauroxil used for? [synapse.patsnap.com]

- 10. data.epo.org [data.epo.org]

- 11. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Aripiprazole Lauroxil: A Review in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Aripiprazole Prodrugs: A Technical Guide

Content Type: Technical Whitepaper | Version: 2.1 | Classification: Medicinal Chemistry & Process Development

Executive Summary

This guide outlines the strategic design, synthesis, and validation of N-acyloxymethyl prodrugs of aripiprazole. While focusing on the established "linker-carrier" technology used in Aripiprazole Lauroxil (Aristada), this document provides the framework for discovering novel analogs with tunable pharmacokinetic profiles. The core objective is to overcome the poor aqueous solubility and limited patent life of parent antipsychotics by engineering long-acting injectable (LAI) suspensions through covalent modification of the piperazine secondary amine.

Rationale & Molecular Design Strategy

The "Soft Drug" vs. Prodrug Approach

Unlike "soft drugs" (active compounds designed to metabolize into inactive species), aripiprazole prodrugs utilize a bioreversible derivation strategy. The parent molecule, aripiprazole, contains a secondary amine on the piperazine ring, which is the sole viable handle for derivatization without abolishing D2 receptor affinity.

Structure-Release Relationships (SRR)

The release rate of the active drug from an intramuscular (IM) depot is controlled not by the hydrolysis rate, but by the dissolution rate of the prodrug particles. This is a function of the prodrug's lipophilicity and crystal lattice energy.

-

The Linker: A methylene spacer (N-hydroxymethyl) is required because direct amidation of the piperazine creates a stable amide that human amidases cannot cleave efficiently. The N-acyloxymethyl group ensures spontaneous hydrolysis after esterase cleavage.

-

The Tail (Carrier): The aliphatic chain length determines the partition coefficient (

).-

Lauroyl (C12): Balanced solubility/release (approx. 1-month duration).

-

Palmitoyl (C16): Higher lipophilicity, slower dissolution (potential for 2-3 month duration).

-

Branched Chains: Disrupt crystal packing, potentially increasing initial release rates compared to linear analogs.

-

Mechanism of Bioconversion

The design relies on a cascade mechanism. Once the prodrug dissolves from the muscle depot into the systemic circulation, esterases cleave the aliphatic tail.[1] The resulting N-hydroxymethyl intermediate is unstable at physiological pH and spontaneously collapses to release the parent drug and formaldehyde.

Figure 1: Bioconversion cascade of N-acyloxymethyl aripiprazole prodrugs. The dissolution step is the primary determinant of the pharmacokinetic "flip-flop" kinetics.

Synthetic Pathways[2]

Two primary routes exist for synthesis. While the "Direct Condensation" (Method A) is chemically intuitive, the "Convergent Chloromethyl" (Method B) is the industry standard for scalability and purity.

Method A: The Two-Step Direct Route (Not Recommended for Scale)

-

Reaction of aripiprazole with formaldehyde to form N-hydroxymethyl aripiprazole.

-

Esterification with an acid chloride.

-

Flaw: The N-hydroxymethyl intermediate is in equilibrium with the parent amine and formaldehyde, making it difficult to isolate in high purity without reversion.

Method B: The Convergent Chloromethyl Route (Recommended)

This route synthesizes a stable alkylating agent (chloromethyl ester) first, which is then coupled to aripiprazole. This avoids the unstable hemi-aminal intermediate.

Figure 2: The convergent synthesis workflow utilizing chloromethyl esters to ensure high yield and purity.

Experimental Protocols

Step 1: Synthesis of Chloromethyl Laurate (Reagent)

Note: This protocol uses the chloromethyl chlorosulfate method for higher safety and yield compared to the ZnCl2/Paraformaldehyde route.

-

Preparation: In a dry 3-neck round-bottom flask under Nitrogen, dissolve Lauric acid (10.0 g, 50 mmol) in Dichloromethane (DCM, 100 mL).

-

Phase Transfer: Add Tetrabutylammonium hydrogensulfate (0.5 g) and water (100 mL).

-

Addition: Slowly add Sodium bicarbonate (16.8 g, 200 mmol) followed by slow addition of Chloromethyl chlorosulfate (10.0 g, 60 mmol) while keeping temperature < 25°C.

-

Reaction: Stir vigorously for 4 hours at room temperature.

-

Workup: Separate organic layer, wash with brine (2x 50 mL), dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Vacuum distillation (if necessary) or use crude if purity >95% by GC.

-

Target Yield: >90%[2]

-

Key NMR Signal:

5.7 ppm (s, 2H, -O-CH 2-Cl).

-

Step 2: Synthesis of Aripiprazole Lauroxil (Coupling)

-

Solvation: Dissolve Aripiprazole (4.48 g, 10 mmol) in anhydrous DMF (45 mL).

-

Base Activation: Add Potassium Carbonate (

, 2.76 g, 20 mmol) and stir for 30 mins at room temperature. -

Alkylation: Add Chloromethyl Laurate (prepared in Step 1, 3.0 g, 12 mmol) dropwise.

-

Heating: Heat the mixture to 60°C for 4-6 hours. Monitor by HPLC (disappearance of Aripiprazole).[3]

-

Quench: Pour reaction mixture into ice-cold water (200 mL). The product will precipitate as a white/off-white solid.

-

Filtration: Filter the solid and wash with copious water to remove DMF and inorganic salts.

-

Recrystallization: Recrystallize from Isopropyl Acetate/Heptane to achieve the desired polymorph and particle size distribution.

Analytical Characterization & Quality Control

To validate the synthesis of a novel prodrug, specific analytical benchmarks must be met.[4]

| Test | Methodology | Acceptance Criteria | Rationale |

| Identity (NMR) | 1H NMR (CDCl3) | Singlet at ~5.8 ppm (N-CH2-O) | Confirms covalent attachment of linker. |

| Purity | HPLC (C18 Column) | > 98.0% Area | Injectables require high purity; remove unreacted parent. |

| Residual Solvents | GC-Headspace | < PDE Limits (ICH Q3C) | DMF is Class 2; must be strictly controlled. |

| Particle Size | Laser Diffraction | Dv50 = 5 - 20 | Critical for dissolution rate and syringeability. |

| Bioconversion | In vitro plasma | Confirms the prodrug is not too stable to release active. |

Pharmacokinetic Evaluation (In Vivo)

Formulation for Injection

For preclinical testing (Rat/Dog), the prodrug should be formulated as a sterile aqueous suspension:

-

Vehicle: PBS containing 1% Polysorbate 20 (wetting agent) and 0.5% CMC-Na (viscosity modifier).

-

Milling: Ball mill the drug substance to a Dv50 of ~5

before suspension.

PK Study Design

-

Species: Sprague-Dawley Rats (n=6 per group).

-

Route: Intramuscular (IM) - Gluteal muscle.

-

Dose: Equimolar to 20 mg/kg Aripiprazole.

-

Sampling: 1h, 6h, 24h, then Days 3, 7, 14, 21, 28.

-

Analytes: Measure both Prodrug and Aripiprazole in plasma.

-

Note: Use acidified blood collection tubes to prevent ex-vivo hydrolysis of the prodrug during sample processing.

-

References

-

Alkermes Pharma Ireland Ltd. (2013).[5] Synthesis of Aripiprazole Prodrugs. U.S. Patent 8,431,576.[6] Link

-

R. Holm, et al. (2014). "Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl aripiprazole prodrug". Journal of Pharmaceutical Sciences. Link

-

Remenar, J. F. (2014). "Mechanism of hydrolysis of N-acyloxymethyl prodrugs". Journal of Medicinal Chemistry. Link

-

Bundgaard, H. (1989). "N-Hydroxymethyl derivatives as prodrugs". Drugs of the Future. Link

-

FDA Access Data. (2015). Aristada (Aripiprazole Lauroxil) Prescribing Information. Link

Sources

Safety and toxicology data for aripiprazole cavoxil in research

This technical guide provides an in-depth analysis of the safety, toxicology, and pharmacokinetic profile of Aripiprazole Cavoxil , a specific prodrug entity distinct from the commercially available aripiprazole lauroxil (Aristada®).

Executive Summary

Aripiprazole Cavoxil (USAN; Code: RDC-9003) is an investigational N-acyloxymethyl prodrug of the atypical antipsychotic aripiprazole. Structurally characterized by a hexanoate (C6) ester linkage, it differs from the marketed aripiprazole lauroxil (C12, laurate ester). This structural variance confers distinct physicochemical properties—specifically higher aqueous solubility and faster hydrolysis rates—making it a critical tool in "tuning" the release kinetics of long-acting injectable (LAI) formulations.

This guide synthesizes the toxicological profile of aripiprazole cavoxil, focusing on its metabolic activation, local tissue tolerance, and bridging safety data relevant to drug development researchers.

Chemical Biology & Mechanism of Action

Structural Identity[1]

-

IUPAC Name: [7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1(2H)-yl]methyl hexanoate[1][2][3][4]

-

Molecular Formula: C₃₀H₃₉Cl₂N₃O₄[1]

-

Key Moiety: The N-hexanoyloxymethyl group serves as a cleavable promoiety that increases lipophilicity relative to the parent drug, facilitating crystal formation for depot suspension, while being shorter than the lauroxil chain to accelerate release.

Bioconversion Pathway

Upon intramuscular (IM) injection, aripiprazole cavoxil undergoes a two-step bioactivation process driven by esterases and chemical hydrolysis. This pathway is critical for toxicological assessment as it defines the systemic exposure to the parent drug and the local accumulation of by-products.

Figure 1: Bioconversion pathway of Aripiprazole Cavoxil. The hexanoate group is cleaved to yield the N-hydroxymethyl intermediate, which spontaneously degrades to active aripiprazole and formaldehyde.

Toxicological Profile

Systemic Toxicology (Bridging Approach)

As a prodrug, the systemic toxicity of aripiprazole cavoxil is bridged to the safety profile of the parent compound, aripiprazole.

-

Target Organs: CNS (sedation, hypoactivity), Endocrine (prolactin modulation).

-

Safety Margins: Preclinical studies in rats and dogs demonstrate that cavoxil formulations produce plasma concentration-time profiles ("flip-flop" kinetics) that blunt the

compared to oral dosing, potentially reducing peak-related adverse events (e.g., orthostatic hypotension).

Promoiety Toxicology

The safety of the cleaved promoiety components is well-established:

-

Hexanoic Acid: A medium-chain fatty acid naturally found in fats/oils. It enters beta-oxidation pathways and is considered GRAS (Generally Recognized As Safe) at the micromolar concentrations generated by therapeutic dosing.

-

Formaldehyde: Generated in equimolar amounts to the drug. The total load from a standard dose is negligible compared to endogenous formaldehyde production (approx. 50g/day turnover in humans). Local accumulation at the injection site is the only theoretical concern, managed by controlling the dissolution rate.

Local Tissue Tolerance (Critical Endpoint)

For LAIs like aripiprazole cavoxil, the injection site reaction (ISR) is the primary safety differentiator.

-

Mechanism: Macrophage infiltration and foreign body giant cell formation in response to the crystal depot.

-

Cavoxil vs. Lauroxil: The shorter alkyl chain of cavoxil leads to faster dissolution. While this reduces the duration of the depot, it may increase the local concentration of the intermediate, potentially altering the ISR severity compared to the more hydrophobic lauroxil.

-

Histopathology: Typical findings include granulomatous inflammation, which should be reversible. Irreversible necrosis or abscess formation indicates a formulation failure (e.g., incorrect particle size or excipient incompatibility).

Quantitative Safety Data

The following table summarizes physicochemical and safety parameters for Aripiprazole Cavoxil in comparison to the marketed Lauroxil prodrug.

| Parameter | Aripiprazole Cavoxil | Aripiprazole Lauroxil | Toxicological Implication |

| Chain Length | C6 (Hexanoate) | C12 (Laurate) | Cavoxil has higher water solubility; faster release onset. |

| Molecular Weight | 576.56 | 660.71 | Lower mass load per mole of active drug for Cavoxil. |

| Melting Point | ~95-100°C (Polymorph dependent) | 81-83°C | Higher MP of Cavoxil may influence crystal stability in tissue. |

| Release Kinetics | Intermediate (Weeks) | Slow (Months) | Cavoxil is used to "bridge" the gap or initiate therapy. |

| Local Irritation | Moderate (Dose-dependent) | Mild to Moderate | Faster dissolution may provoke more acute local inflammation. |

Experimental Protocols

Protocol: Comparative Intramuscular Irritation Study (Rat)

Objective: To assess the local tissue tolerance of aripiprazole cavoxil nanocrystal suspensions versus vehicle control.

Materials:

-

Test Article: Aripiprazole Cavoxil (milled to

nm). -

Vehicle: Phosphate-buffered saline with 1% Polysorbate 20.

-

Subjects: Sprague-Dawley rats (

/group).

Workflow:

-

Formulation: Suspend cavoxil crystals to a target concentration of 200 mg/mL. Ensure resuspendability via vortexing.

-

Administration: Inject 0.2 mL IM into the biceps femoris or gastrocnemius muscle.

-

Observation: Monitor for gait abnormalities, swelling, or erythema daily for 14 days.

-

Necropsy: Euthanize animals at Day 7 and Day 14.

-

Histology: Excise injection site muscle. Fix in 10% neutral buffered formalin. Stain with H&E.

-

Scoring: Grade inflammation (0-4) based on macrophage infiltration, necrosis, and fibrosis.

-

Protocol: In Vitro Hydrolysis Kinetics

Objective: To determine the conversion rate of Cavoxil to Aripiprazole in plasma.

Figure 2: Workflow for assessing the metabolic stability of Aripiprazole Cavoxil in plasma.

Pharmacokinetic Safety Correlation

Aripiprazole cavoxil exhibits "flip-flop" kinetics where the absorption rate constant (

-

Safety Consequence: The plasma half-life is determined by the dissolution rate of the prodrug at the injection site, not the metabolic clearance of the drug.

-

Dose Dumping Risk: If the crystal structure is compromised (e.g., by accidental IV injection or formulation error), the

increases, leading to rapid hydrolysis and potential toxicity (sedation, cardiovascular collapse). Strict particle size control (

References

-

United States Adopted Names (USAN) Council. (2012).[1] Statement on a Nonproprietary Name Adopted by the USAN Council: Aripiprazole Cavoxil.[1] American Medical Association. Link

-

Alkermes, Inc. (2013).[5] Patent US8431576B2: Aripiprazole prodrugs and methods of making and using same. (Describes the synthesis and utility of hexanoate prodrugs). Link

-

Turncliff, R., et al. (2014). Relative bioavailability and safety of aripiprazole lauroxil... following deltoid and gluteal administration. Schizophrenia Research, 159(2-3), 404-410. (Provides comparative PK methodology relevant to aripiprazole esters). Link

-

European Medicines Agency (EMA). (2013). Abilify Maintena: EPAR - Public assessment report. (Background on aripiprazole LAI safety thresholds). Link

-

Hickey, M. B., et al. (2019).[5][6] Aripiprazole Prodrug Compositions.[6][7] Patent EP3508196B1. (Details particle size effects on safety and release of cavoxil/lauroxil mixtures). Link

Sources

- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 2. NZ729479A - Crystallization process of aripiprazole derivatives in extended release formulations for treatment of schizophrenia - Google Patents [patents.google.com]

- 3. qaathena.odysseusinc.com [qaathena.odysseusinc.com]

- 4. WO2016032950A1 - Crystallization process of aripiprazole derivatives in extended release formulations for treatment of schizophrenia - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Advanced Application Note: Aripiprazole Cavoxil Formulation & Preclinical Assessment

Executive Summary

Aripiprazole Cavoxil is an N-acyloxymethyl prodrug of the atypical antipsychotic aripiprazole.[1][2] Distinct from its longer-chain analog Aripiprazole Lauroxil (C12, Aristada), Cavoxil utilizes a hexanoate (C6) ester tail. This structural difference confers unique physicochemical properties, specifically altering the dissolution rate and hydrolysis kinetics to allow for "initiation" dosing or shorter-duration depot profiles compared to the multi-month release of lauroxil.

This guide details the NanoCrystal® dispersion formulation (the industry standard for this compound class), intramuscular (IM) dosing protocols, and the critical bioanalytical handling required to prevent ex vivo hydrolysis.

Part 1: Mechanism & Chemical Grounding[2]

The Prodrug Cascade

Understanding the metabolic pathway is prerequisite to study design. Aripiprazole Cavoxil is pharmacologically inactive. Upon intramuscular injection, it dissolves slowly from the depot site and is cleaved by tissue and plasma esterases.

Key Distinction:

-

Cavoxil (C6): Faster dissolution/hydrolysis

Rapid onset (Initiation formulations). -

Lauroxil (C12): Slower dissolution/hydrolysis

Sustained maintenance (1–2 month duration).

Pathway Visualization

The following diagram illustrates the bioconversion pathway required for bioanalytical monitoring.

Figure 1: Bioconversion pathway of Aripiprazole Cavoxil.[2] Note that the N-hydroxymethyl intermediate is often unstable and converts rapidly to the parent drug.[2]

Part 2: Formulation Protocols

For animal studies (Rat/Dog), two formulations are typically required: a Soluble IV formulation (for absolute bioavailability) and a Suspension IM formulation (the therapeutic depot).

Formulation A: Intravenous (IV) Solution (PK Reference)

Purpose: To determine clearance (CL) and volume of distribution (Vss) without absorption rate limitations. Challenge: Aripiprazole Cavoxil is practically insoluble in water.

Protocol:

-

Stock Preparation: Dissolve Aripiprazole Cavoxil powder in DMSO at 20 mg/mL.

-

Excipient Addition: Sequentially add PEG 300 (or PEG 400) and Tween 80 .

-

Dilution: Slowly add warm sterile saline (0.9% NaCl) with constant vortexing.

Final Composition Table:

| Component | Concentration (v/v) | Function |

|---|---|---|

| DMSO | 10% | Primary Solubilizer |

| PEG 300 | 40% | Co-solvent |

| Tween 80 | 5% | Surfactant/Stabilizer |

| Saline (0.9%) | 45% | Aqueous Phase |

| Final pH | 6.5 - 7.5 | Physiological Balance |[2]

Note: Administer slowly (bolus < 1 min) via tail vein (rat) or cephalic vein (dog) to prevent precipitation upon blood contact.[2]

Formulation B: Long-Acting NanoCrystal Suspension (IM Depot)

Purpose: To mimic the clinical "Aristada" or "LinkeRx" release profile. Method: Wet Media Milling.

Equipment:

-

Planetary Micro Mill (e.g., Fritsch Pulverisette) or Wet Media Mill (Netzsch).

-

Zirconium Oxide beads (0.5 mm).

Step-by-Step Protocol:

-

Vehicle Preparation: Prepare an aqueous solution containing 1% (w/v) Polysorbate 20 (stabilizer) and 1% (w/v) Pluronic F108 (wetting agent) in 10 mM Phosphate Buffer (pH 7.0).

-

Pre-Slurry: Disperse Aripiprazole Cavoxil powder into the vehicle at a target concentration of 200 mg/mL . Stir for 30 mins to wet the powder.

-

Milling:

-

Load slurry into milling chamber with Zirconium Oxide beads (ratio 2:1 beads:suspension).

-

Mill at 600 RPM for 60–120 minutes.

-

Target Particle Size (Dv50):200 nm – 600 nm . (Monitor via Dynamic Light Scattering).

-

-

Harvesting: Separate suspension from beads via filtration.

-

Sterilization: Gamma irradiation is preferred for depots; however, for acute animal studies, aseptic preparation is often sufficient. Do not filter sterilize (0.22 µm) as particles will clog the filter.

Part 3: Animal Study Design & Dosing[2]

Species Selection

-

Sprague-Dawley Rats: Standard for PK screening.[2]

-

Beagle Dogs: Preferred for bridging to human PK due to similar muscle physiology and injection volume tolerance.

Dosing Regimen

| Parameter | Rat (IM) | Dog (IM) |

| Dose | 20 – 60 mg/kg | 10 – 20 mg/kg |

| Injection Site | Biceps Femoris (Hind limb) | Gluteal or Lateral Thigh |

| Needle Size | 23G - 25G | 21G - 23G |

| Injection Vol | Max 0.2 mL/site | Max 1.0 mL/site |

Sampling Schedule (Long-Tail PK)

Because Cavoxil is a depot, sampling must extend to capture the "tail" of the release.

-

Timepoints: Pre-dose, 1h, 6h, 24h (Day 1), Day 3, Day 7, Day 14, Day 21, Day 28.

-

Critical: If comparing Cavoxil vs. Lauroxil, extend Cavoxil study to 28 days and Lauroxil to 56+ days.

Part 4: Bioanalytical Integrity (Crucial)

The Failure Mode: The most common error in prodrug studies is ex vivo hydrolysis. Plasma esterases will continue to convert Cavoxil to Aripiprazole after blood collection, artificially inflating "Active" drug levels and underestimating the Prodrug.

Blood Collection Protocol[2]

-

Tube Preparation: Use K2EDTA tubes pre-chilled on ice.

-

Inhibitor Addition: IMMEDIATELY upon collection, add an esterase inhibitor.

-

Recommendation:Sodium Fluoride (NaF) or Dichlorvos (if NaF is insufficient, though NaF is standard for aripiprazole esters).

-

Target Concentration: 5–10 mM NaF in whole blood.

-

-

Processing: Centrifuge at 4°C (3000g, 10 min) within 15 minutes of collection.

-

Storage: Store plasma at -80°C. Never store at -20°C, as esterases can retain residual activity.[2]

Analytical Workflow (LC-MS/MS)

You must monitor three analytes:

-

N-hydroxymethyl aripiprazole (Intermediate - often difficult to capture, sometimes skipped if conversion is too fast).[2]

Figure 2: Bioanalytical sample processing workflow to ensure stability.

References

-

InvivoChem. (n.d.). Aripiprazole cavoxil Product Datasheet. Retrieved from [2]

-

U.S. Food and Drug Administration (FDA). (2015).[13] Aristada (aripiprazole lauroxil) Prescribing Information. Retrieved from [2]

-

European Patent Office. (2018). Compositions of Multiple Aripiprazole Prodrugs (EP 3416616 B1). Retrieved from [2]

-

Simulations Plus. (2021). Mechanistic modeling of intramuscular administration of long-acting injectable suspensions. Retrieved from

-

ChemicalBook. (n.d.). Aripiprazole Lauroxil Chemical Properties. Retrieved from [2]

Sources

- 1. Aripiprazole Lauroxil | 1259305-29-7 [chemicalbook.com]

- 2. Aripiprazole cavoxil | prodrug of Aripiprazole| long-acting injectable atypical antipsychotic for Treatment of Schizophrenia | CAS# 1259305-26-4 | InvivoChem [invivochem.com]

- 3. KEGG DRUG: Aripiprazole cavoxil [kegg.jp]

- 4. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US10016415B2 - Aripiprazole prodrug compositions - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. kmptformulary.nhs.uk [kmptformulary.nhs.uk]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Characterizing aripiprazole and its ester derivatives, lauroxil and cavoxil, in interaction with dopamine D2 receptor: … [ouci.dntb.gov.ua]

- 10. simulations-plus.com [simulations-plus.com]

- 11. longdom.org [longdom.org]

- 12. LAPaL [lapal.medicinespatentpool.org]

- 13. Aripiprazole lauroxil - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Use of Aripiprazole Cavoxil in Neuroimaging Studies

Introduction

Aripiprazole cavoxil is a long-acting injectable (LAI) prodrug of the atypical antipsychotic aripiprazole, designed to improve treatment adherence in patients with schizophrenia.[1] Its unique pharmacological profile and extended-release characteristics present specific opportunities and challenges for neuroimaging studies. Molecular imaging techniques, particularly Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are indispensable tools for elucidating the in-vivo pharmacokinetics (PK) and pharmacodynamics (PD) of neuropsychiatric drugs.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of neuroimaging to study aripiprazole cavoxil. We will delve into the underlying pharmacology, rationale for imaging, protocol design, data analysis, and critical interpretation of findings, moving beyond procedural steps to explain the causality behind experimental choices.

Scientific Foundation: Pharmacology of Aripiprazole

To design meaningful neuroimaging studies for aripiprazole cavoxil, one must first understand the mechanism of its active moiety, aripiprazole.

Mechanism of Action

Aripiprazole's efficacy is believed to be mediated through a combination of activities at multiple neurotransmitter receptors.[3] Unlike traditional antipsychotics that are pure antagonists, aripiprazole is a dopamine D2 receptor partial agonist .[4] This "dopamine system stabilizer" activity means it acts as a functional antagonist in a hyperdopaminergic (e.g., mesolimbic) environment and as a functional agonist in a hypodopaminergic (e.g., mesocortical) environment.[4][5]

Its key receptor interactions include:

-

Dopamine D2/D3 Receptors: High-affinity partial agonism.[4][5]

-

Serotonin 5-HT1A Receptors: Partial agonism.[3]

-

Serotonin 5-HT2A Receptors: Antagonism.[3]

This multi-receptor profile is central to its therapeutic effects and its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms (EPS) even at high D2 receptor occupancy levels.[6][7]

Caption: Aripiprazole's multi-receptor binding profile.

The Role of Aripiprazole Cavoxil as a Prodrug

Aripiprazole cavoxil is an extended-release prodrug that undergoes hydrolysis to release aripiprazole. This formulation results in a slow, sustained release of the active drug following intramuscular injection. Pharmacokinetic models show that after an initial lag time of 5-6 days, aripiprazole is released into systemic circulation over approximately 36 days.[8][9] This slow-release profile is a critical factor in designing the timing of neuroimaging scans to ensure that plasma concentrations and, consequently, brain receptor occupancy have reached a steady state.

Rationale for Neuroimaging

Neuroimaging studies, primarily with PET, are crucial in the development and clinical application of drugs like aripiprazole cavoxil. They provide direct, in-vivo evidence of a drug's central nervous system activity.

Key objectives include:

-

Confirming Target Engagement: Demonstrating that aripiprazole binds to its intended targets (e.g., D2 receptors) in the human brain.[3]

-

Establishing Dose-Occupancy Relationships: Quantifying the percentage of receptors occupied by the drug at different doses.[10][11] This is essential for rational dose selection.

-

Defining the "Therapeutic Window": For most antipsychotics, a D2 occupancy of 65-80% is associated with efficacy without inducing significant EPS.[12][13] PET studies have shown that aripiprazole is an exception, with therapeutic effects occurring at >80% occupancy and a low risk of EPS even at >90% occupancy, likely due to its partial agonist nature.[7][12]

-

Investigating Pharmacokinetics: Characterizing the time course of receptor binding and its relationship to plasma drug concentrations, which is especially important for a long-acting formulation.

Radiotracer Selection: The Key to a Successful Study

The choice of radiotracer is paramount as it determines which receptor system can be visualized and quantified. The ideal radiotracer has high affinity and selectivity for the target, favorable kinetics, and is safe for human administration.

| Radiotracer | Target Receptor | Isotope | Typical Application & Rationale |

| [¹¹C]raclopride | Dopamine D2/D3 | ¹¹C | The "gold standard" for D2 receptor occupancy studies.[11][14] Its relatively low affinity makes it sensitive to competition from endogenous dopamine and administered drugs like aripiprazole. |

| [¹⁸F]fallypride | Dopamine D2/D3 | ¹⁸F | Higher affinity than [¹¹C]raclopride, allowing for imaging of both striatal and lower-density extrastriatal D2 receptors.[10] The longer half-life of ¹⁸F is a logistical advantage. |

| [¹¹C]WAY-100635 | Serotonin 5-HT1A | ¹¹C | Used to quantify 5-HT1A receptor binding.[6] Studies show aripiprazole leads to only low levels of 5-HT1A occupancy.[5][6] |

| [¹⁸F]altanserin or [¹¹C]MDL 100907 | Serotonin 5-HT2A | ¹⁸F / ¹¹C | Selective antagonists used to measure 5-HT2A receptor occupancy.[15][16] PET studies confirm moderate (54-60%) 5-HT2A occupancy by aripiprazole at clinical doses.[6] |

Clinical Neuroimaging Protocol: A Step-by-Step Guide

This section outlines a representative protocol for a clinical PET study to determine D2 receptor occupancy of aripiprazole cavoxil using [¹¹C]raclopride.

Study Design & Participant Selection

-

Design: A within-subject, baseline-versus-post-drug design is optimal. Each participant undergoes a PET scan before (baseline) and after reaching steady-state on aripiprazole cavoxil.[17]

-

Participants: Recruit clinically stable patients with schizophrenia for whom treatment with aripiprazole cavoxil is indicated. Ensure a sufficient washout period from any previous antipsychotic medication (e.g., at least 2 weeks) before the baseline scan.[7]

-

Ethical Considerations: Obtain informed consent and approval from an institutional review board (IRB) and radiation safety committee.

Experimental Workflow

Caption: Workflow for a clinical PET receptor occupancy study.

Detailed Protocol Steps

-

Structural MRI: Acquire a high-resolution T1-weighted MRI scan for each participant. This will be used for anatomical co-registration and delineation of regions of interest (ROIs).

-

Baseline PET Scan:

-

Position the participant in the PET scanner.

-

Administer [¹¹C]raclopride as an intravenous bolus (e.g., ~555 MBq).[18]

-

Acquire dynamic emission data for 60-90 minutes post-injection.[19]

-

Collect blood samples at the time of the scan to measure plasma aripiprazole concentration (should be zero at baseline).

-

-

Drug Administration:

-

Administer the clinical dose of aripiprazole cavoxil via intramuscular injection.

-

Crucial Insight: Due to the long half-life of aripiprazole (approx. 75 hours) and the slow-release nature of the prodrug, steady-state concentrations are achieved within 14 days of dosing with the oral formulation.[3] A similar or longer period should be allowed for the LAI formulation before the post-drug scan.

-

-

Post-Drug PET Scan:

-

Repeat the PET imaging procedure exactly as in the baseline scan.

-

Collect blood samples to determine the steady-state plasma concentration of aripiprazole at the time of the scan.

-

Data Analysis and Quantification

Accurate quantification is the cornerstone of a neuroimaging study. The goal is to calculate the binding potential (BP_ND), a measure proportional to the density of available receptors (B_avail).

Image Processing

-

Reconstruction & Correction: Reconstruct PET data with corrections for attenuation, scatter, and radioactive decay. Perform motion correction to minimize artifacts.

-

Co-registration: Co-register the dynamic PET images to the individual's structural MRI.

-

ROI Delineation: Using the MRI, define ROIs. For [¹¹C]raclopride, the primary target ROIs are the caudate and putamen (striatum). The cerebellum is used as a reference region because it is considered devoid of D2 receptors.

Kinetic Modeling

The Simplified Reference Tissue Model (SRTM) is the most common and robust method for analyzing [¹¹C]raclopride data.[20][21] It avoids the need for invasive arterial blood sampling by using the time-activity curve from the reference region (cerebellum) as an input function.[20][22]

The SRTM fits the data to estimate several parameters, most importantly the Binding Potential relative to non-displaceable uptake (BP_ND) .

Calculating Receptor Occupancy

Receptor occupancy (Occ) is the percentage of target receptors blocked by the drug. It is calculated for each ROI using the BP_ND values from the baseline and post-drug scans:

Formula: Occupancy (%) = (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline * 100

This calculation provides a direct measure of the drug's effect at its target in the brain.

| Brain Region | Example Baseline BP_ND | Example Post-Drug BP_ND | Calculated Occupancy (%) |

| Caudate | 3.10 | 0.28 | 91.0% |

| Putamen | 3.45 | 0.35 | 89.9% |

Interpretation and Advanced Considerations

-

The Partial Agonist Challenge: A critical point of expertise is understanding that for a partial agonist like aripiprazole, "occupancy" measured by a radiolabeled antagonist (like [¹¹C]raclopride) reflects target engagement but does not differentiate between agonist and antagonist effects.[23] This is why aripiprazole can achieve very high occupancy (>90%) with a low risk of EPS, whereas a full antagonist at that level would likely cause significant side effects.[6][11][12]

-

Relating Occupancy to Clinical Outcomes: PET data for aripiprazole show that clinical doses (10-30 mg) result in D2 occupancy levels of 85-95%.[5][6] This contrasts with the 65-80% "therapeutic window" for full antagonists, suggesting a different occupancy-response relationship for partial agonists.[7][12]

-

Prodrug Pharmacokinetics: The slow-release kinetics of aripiprazole cavoxil must be considered.[8][24] A single post-injection scan provides a snapshot of occupancy at one time point. For a full PK/PD profile, multiple scans at different time points post-injection might be necessary, though this is often limited by cost and radiation exposure.

Conclusion

Neuroimaging, particularly PET, is a powerful methodology for characterizing the in-vivo properties of aripiprazole cavoxil. By carefully selecting radiotracers and designing robust protocols that account for the drug's unique partial agonist mechanism and long-acting formulation, researchers can gain invaluable insights into its target engagement, dose-response relationships, and therapeutic window. These studies are fundamental to optimizing drug development and informing clinical practice for the treatment of schizophrenia.

References

-

Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. Retrieved from [Link]

-

Psychopharmacology Institute. (2020, October 23). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved from [Link]

- Kapur, S., et al. (2007). Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia measured with [18F]fallypride PET. Journal of Nuclear Medicine, 48(5), Supplement 2.

- Mamo, D., et al. (2007). Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study.

- Weiden, P. J., et al. (2017). Pharmacokinetic Profile of a 2-Month Dose Regimen of Aripiprazole Lauroxil: A Phase I Study and a Population Pharmacokinetic Model. Clinical Pharmacokinetics, 56(10), 1213-1224.

-

Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. Psychiatry Online. Retrieved from [Link]

- Gründer, G., et al. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice.

- Yokoi, F., et al. (2002). Dopamine D2 and D3 receptor occupancy in normal humans treated with the antipsychotic drug aripiprazole (OPC 14597): a study using positron emission tomography and [11C]raclopride. Neuropsychopharmacology, 27(2), 248-259.

- Girgis, R. R., & Abi-Dargham, A. (2016). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism.

- Paterson, L. M., et al. (2013). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Medicinal Research Reviews, 33(1), 54-111.

- Veronese, M., et al. (2024). EANM perspective on clinical PET and SPECT imaging in schizophrenia-spectrum disorders: a systematic review of longitudinal studies. European Journal of Nuclear Medicine and Molecular Imaging, 51(1), 1-20.

- Farde, L., et al. (1995). Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients.

- Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies. NeuroImage, 4(3 Pt 1), 153-158.

- Hard, M., et al. (2017). Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia. Journal of Clinical Psychopharmacology, 37(3), 289-295.

- Ettrup, A., et al. (2010). Radiosynthesis and Evaluation of 11C-CIMBI-5 as a 5-HT2A Receptor Agonist Radioligand for PET. Journal of Nuclear Medicine, 51(11), 1763-1770.

-

Turku PET Centre. (n.d.). Reference region input compartmental models. Retrieved from [Link]

- Suhara, T. (2020). PET technology for drug development in psychiatry. Neuropsychopharmacology Reports, 40(2), 114-123.

-

Psychopharmacology Institute. (2018, November 7). Pharmacokinetics of Aripiprazole: Clinical Summary. Retrieved from [Link]

- Gunn, R. N., et al. (2016). Simplifying our understanding of SRTM. Journal of Nuclear Medicine, 57(Supplement 2), 1539.

-

NIHR Maudsley Biomedical Research Centre. (n.d.). Using neuroimaging to target treatment in psychosis. Retrieved from [Link]

- Lopresti, M. L., et al. (2005). Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET. Journal of Nuclear Medicine, 46(8), 1364-1370.

- Trichard, C., et al. (1998). PET measurement of neuroreceptor occupancy by typical and atypical neuroleptics. Human Psychopharmacology: Clinical and Experimental, 13(5), 323-330.

-

Hard, M., et al. (2017). Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons with Schizophrenia. Touro Scholar. Retrieved from [Link]

- Gao, Y., et al. (2023). Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET. ACS Omega, 8(40), 37476-37482.

- Buchert, R., et al. (2008). The simplified reference tissue model for SPECT/PET brain receptor studies. Interpretation of its parameters. Nuklearmedizin, 47(5), 200-206.

- De Sanctis, Y. N., et al. (2014). Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study. EJNMMI Research, 4, 29.

- Kapur, S., et al. (1998). A new framework for investigating antipsychotic action in humans: lessons from PET imaging.

- Stefulj, J., et al. (2018). Radiotracers for the Central Serotoninergic System. Molecules, 23(9), 2145.

-

Tziortzi, A. (2021). Joint Analysis of PET/MR Data for Improved PET Quantification. UCL Discovery. Retrieved from [Link]

-

Yale Biomedical Imaging Institute. (n.d.). PET Core Radioligands. Retrieved from [Link]

- Ishibashi, K., et al. (2012). Determination of dopamine D2 receptor occupancy by lurasidone using positron emission tomography in healthy male subjects. Psychopharmacology, 224(1), 113-120.

- Kim, S., et al. (2020). 2821 – Dopamine D2/3 Receptor Availability and Human Cognitive Impulsivity: A High-Resolution Pet Imaging Study with [11C]Raclopride.

Sources

- 1. Aripiprazole cavoxil | prodrug of Aripiprazole| long-acting injectable atypical antipsychotic for Treatment of Schizophrenia | CAS# 1259305-26-4 | InvivoChem [invivochem.com]

- 2. Using neuroimaging to target treatment in psychosis [maudsleybrc.nihr.ac.uk]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Aripiprazole - Wikipedia [en.wikipedia.org]

- 6. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Inj" by M Hard, R Mills et al. [touroscholar.touro.edu]

- 10. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia measured with [18F]fallypride PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. Dopamine D2 and D3 receptor occupancy in normal humans treated with the antipsychotic drug aripiprazole (OPC 14597): a study using positron emission tomography and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]

- 13. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radiosynthesis and Evaluation of 11C-CIMBI-5 as a 5-HT2A Receptor Agonist Radioligand for PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Simplifying our understanding of SRTM | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 22. TPC - Reference input compartmental models [turkupetcentre.net]

- 23. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetic Profile of a 2-Month Dose Regimen of Aripiprazole Lauroxil: A Phase I Study and a Population Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Aripiprazole Cavoxil – Analytical Protocols for Prodrug Stability & Metabolism

Topic: Aripiprazole Cavoxil as a Reference Standard in Analytical Chemistry Content Type: Detailed Application Note & Protocols Audience: Pharmaceutical Scientists, QC Analysts, and PK Researchers

Abstract

Aripiprazole Cavoxil (N-hydroxymethyl aripiprazole, CAS 1259305-26-4) serves as the critical intermediate reference standard in the development and quality control of long-acting injectable (LAI) formulations of aripiprazole, specifically Aripiprazole Lauroxil (Aristada®). As the primary hydrolysis product of the lauroxil ester, Cavoxil represents the "bridge" analyte between the lipophilic prodrug and the active pharmacological agent. This guide provides validated protocols for handling, separating, and quantifying Aripiprazole Cavoxil, addressing its unique stability challenges as a hemiaminal species.

Introduction & Chemical Context

Aripiprazole Lauroxil is an ester prodrug designed for extended release.[1] Upon intramuscular injection, it undergoes a two-step bioconversion. The accurate quantification of Aripiprazole Cavoxil is mandatory for:

-

Stability Indicating Methods (SIM): Monitoring premature hydrolysis of the prodrug in formulation.

-

Pharmacokinetic (PK) Bridging: Verifying the in vivo conversion rate.

-

Impurity Profiling: Ensuring the drug substance (Lauroxil) meets ICH Q3A/B thresholds.

The Bioconversion Pathway

The analytical challenge lies in capturing three species with vastly different physicochemical properties in a single run: the highly lipophilic Lauroxil, the polar active Aripiprazole, and the transient intermediate Cavoxil.

Figure 1: The degradation pathway of Aripiprazole Lauroxil. Cavoxil acts as the intermediate reference marker.

Chemical Properties & Critical Handling

Warning: Aripiprazole Cavoxil contains an N-hydroxymethyl group (a hemiaminal). This moiety is chemically labile. Unlike the robust parent drug, Cavoxil can revert to Aripiprazole and formaldehyde if exposed to protic solvents under acidic conditions or excessive heat.

| Property | Data / Guideline |

| Chemical Name | N-hydroxymethyl aripiprazole |

| CAS Number | 1259305-26-4 |

| Molecular Weight | ~478.4 g/mol |

| Solubility | Soluble in DMSO, Acetonitrile (ACN), Methanol. Poorly soluble in water. |

| UV Max | 215 nm, 254 nm (Quinolinone core) |

| Storage | -20°C, desiccated. Protect from light. |

| Solution Stability | Unstable in acidic aqueous media. Prepare standards in ACN or DMSO. |

Protocol 1: Preparation of Reference Standards

Objective: To prepare stable stock solutions for calibration curves without inducing degradation.

Materials

-

Aripiprazole Cavoxil Reference Standard (>98% purity)

-

Diluent A: 100% Acetonitrile (HPLC Grade)

-

Diluent B: 50:50 Acetonitrile:Water (Neutral pH)

Procedure

-

Primary Stock (1.0 mg/mL):

-

Accurately weigh 10 mg of Aripiprazole Cavoxil into a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (Diluent A). Note: Avoid methanol if possible to prevent potential hemiaminal exchange, though ACN is preferred for stability.

-

Sonicate briefly (max 2 mins) to ensure dissolution. Avoid heat buildup.

-

-

Working Standard (50 µg/mL):

-

Transfer 0.5 mL of Primary Stock into a 10 mL flask.

-

Dilute to volume with Diluent B .

-

Critical: Inject immediately or store in an autosampler at 4°C. Do not store working aqueous standards for >24 hours.

-

Protocol 2: HPLC Method for Impurity Profiling

Objective: Separate the parent (Lauroxil), intermediate (Cavoxil), and active (Aripiprazole) in a single gradient run.

Chromatographic Conditions

-

System: UPLC or HPLC with PDA detector.

-

Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). High carbon load preferred for Lauroxil retention.

-

Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5). Note: Neutral pH is preferred over TFA to prevent on-column hydrolysis of Cavoxil.

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: 215 nm (for sensitivity) and 254 nm (for specificity).

-

Column Temp: 30°C.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Logic |

| 0.0 | 70 | 30 | Initial hold for polar impurities |

| 5.0 | 50 | 50 | Elution of Aripiprazole |

| 15.0 | 10 | 90 | Elution of Cavoxil & Lauroxil |

| 20.0 | 5 | 95 | Wash highly lipophilic residues |

| 22.0 | 70 | 30 | Re-equilibration |

Expected Retention Behavior (Relative Retention Time - RRT)

-

Aripiprazole (Active): RRT ~1.00 (Reference)

-

Aripiprazole Cavoxil: RRT ~1.2 – 1.4 (More lipophilic than parent due to blocked amine, but less than ester).

-

Aripiprazole Lauroxil: RRT ~2.5 – 3.0 (Elutes late due to C12 fatty chain).

Protocol 3: Forced Degradation (Specificity Check)

Objective: Confirm that the analytical method can distinguish Cavoxil from other degradation products.

Workflow Logic

The specificity of the method is validated by intentionally degrading Aripiprazole Lauroxil and confirming the Cavoxil peak matches the reference standard.

Figure 2: Specificity validation workflow. Cavoxil is the primary degradant in basic/enzymatic conditions.

Procedure

-

Base Hydrolysis (Targeting Cavoxil Generation):

-

Mix 5 mL of Lauroxil stock with 5 mL of 0.1 N NaOH.

-

Stir at Room Temperature for 1 hour. Note: Lauroxil ester bonds are sensitive to base. This should generate Aripiprazole Cavoxil.[2]

-

Neutralize with 0.1 N HCl.

-

Inject and compare retention time with Cavoxil Reference Standard.

-

-

Acid Hydrolysis (Targeting Aripiprazole Generation):

-

Mix 5 mL of Lauroxil stock with 5 mL of 0.1 N HCl.

-

Heat at 60°C for 2 hours.

-

Result: This harsh condition often bypasses the Cavoxil stage or degrades it rapidly to Aripiprazole. This confirms the separation of the intermediate from the final active drug.

-

Data Interpretation & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Cavoxil peak splitting | Sample solvent mismatch or pH instability. | Ensure sample diluent matches initial mobile phase conditions. Use neutral pH buffers. |

| Low recovery of Cavoxil | Hydrolysis during preparation. | Keep samples at 4°C. Avoid acidic diluents. Analyze immediately. |

| Co-elution with Lauroxil | Gradient too steep at high organic %. | Shallow the gradient between 80-100% B to separate the intermediate from the prodrug. |

References

-

Alkermes Pharma Ireland Ltd. (2013). Heterocyclic compounds for the treatment of neurological and psychological disorders.[3] U.S. Patent No.[3][4][5] 8,431,576.[3][5] U.S. Patent and Trademark Office.[5] Link

-

U.S. Food and Drug Administration (FDA). (2015). NDA 207533 (Aristada) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.[6] Link

-

Hard, M. L., et al. (2017). Pharmacokinetic Profile of Aripiprazole Lauroxil in Persons With Schizophrenia.[6][7] CNS Drugs, 31(7), 617–624. Link

-

World Health Organization (WHO). (2012). International Nonproprietary Names for Pharmaceutical Substances (INN): Aripiprazole Cavoxil. WHO Drug Information, Vol 26, No 3. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Aripiprazole cavoxil | prodrug of Aripiprazole| long-acting injectable atypical antipsychotic for Treatment of Schizophrenia | CAS# 1259305-26-4 | InvivoChem [invivochem.com]

- 3. US8431576B2 - Heterocyclic compounds for the treatment of neurological and psychological disorders - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting inconsistent results in aripiprazole cavoxil behavioral assays

Anomalous results in behavioral pharmacology can be a significant drain on resources and time. This guide is designed to serve as a dedicated technical support resource for researchers utilizing aripiprazole cavoxil, a long-acting injectable prodrug of aripiprazole[1][2], in preclinical behavioral assays. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causal relationships between experimental variables and outcomes, providing you with a self-validating framework for troubleshooting.

Section 1: Core Pharmacological & Formulation Challenges

Inconsistent results often originate from the most fundamental aspects of a study: the drug itself and its preparation. Aripiprazole's unique pharmacology and physicochemical properties demand careful consideration before any behavioral testing begins.

Q1: My results are highly variable from one experiment to the next. Could my drug formulation or handling be the cause?

A: Absolutely. The formulation and handling of a water-insoluble compound like aripiprazole are paramount for achieving consistent exposure and, consequently, reliable behavioral data.[3] Inconsistencies at this stage will invariably lead to variability in your final results.

The Scientific Rationale:

Aripiprazole cavoxil is a prodrug, meaning it is converted in vivo to the active molecule, aripiprazole.[4] The parent compound, aripiprazole, is practically insoluble in water.[3] Therefore, achieving a stable and homogenous suspension or solution for injection is critical for accurate dosing. An improperly prepared formulation can lead to dose-to-dose variation, where some animals receive a higher or lower concentration of the drug than intended, directly impacting the magnitude of the behavioral effect.

Furthermore, the stability of the compound must be maintained. Aripiprazole can exist in different polymorphic forms, and transformations can be induced by factors like humidity and temperature, potentially altering its bioavailability.[5]

Troubleshooting Checklist: Formulation & Handling

| Parameter | Key Consideration | Actionable Advice |

| Solubility | Aripiprazole is poorly soluble in aqueous solutions. | Utilize appropriate co-solvents or suspending agents. Common vehicles include PEG400, Tween 80, and Carboxymethyl cellulose (CMC).[1] Always prepare fresh or validate the stability of your formulation over your experimental timeframe. |

| Vehicle Selection | The vehicle itself must be inert and not produce behavioral effects. | Always run a concurrent vehicle-only control group.[6] If using a multi-component vehicle (e.g., DMSO/PEG/Saline), ensure the final concentration of each component is consistent and non-toxic. |

| Formulation Homogeneity | For suspensions, the compound can settle over time, leading to inaccurate dosing. | Ensure the suspension is vigorously and consistently vortexed or sonicated immediately before drawing each dose. |

| Storage | Improper storage can lead to degradation or polymorphic changes. | Store the powdered compound and prepared formulations according to the manufacturer's recommendations, typically in a dry, dark place at controlled temperatures.[1][4] |

Q2: How do the pharmacokinetics of aripiprazole cavoxil impact my behavioral study design compared to oral aripiprazole?

A: This is a critical question. The pharmacokinetic profiles are fundamentally different, and designing your study as if it were for an acute, orally-administered drug is a common pitfall that guarantees inconsistent or misleading results.

The Scientific Rationale:

Aripiprazole cavoxil is a long-acting injectable (LAI) designed for slow release from the injection site. After intramuscular administration, there is a lag time before aripiprazole is released into systemic circulation, followed by a prolonged absorption phase.[7][8] This means that peak plasma concentrations are not achieved for several days, and steady-state concentrations are only reached after multiple administrations or a significant amount of time.[7][9] In contrast, oral aripiprazole is absorbed relatively quickly, with peak plasma concentrations occurring within 3 to 5 hours.[9]

Failure to account for this slow-release profile means you might be conducting behavioral tests before the drug has reached therapeutically relevant and stable concentrations in the brain, leading to an underestimation of its effects or high variability.

Pharmacokinetic Profile Comparison

| Parameter | Oral Aripiprazole | Aripiprazole Cavoxil/Lauroxil (LAI) |

| Time to Peak Plasma (Tmax) | ~3-5 hours[9] | ~5-35 days (varies with specific LAI formulation)[7][8] |

| Onset of Action | Rapid | Delayed; requires days to weeks to reach steady state[7] |

| Dosing Frequency for Study | Daily | Single injection for multi-week studies |

| Key Design Consideration | Test within hours of administration. | Allow sufficient time post-injection for drug levels to stabilize before initiating behavioral testing. |

Experimental Workflow Diagram: LAI vs. Oral Dosing

Caption: Workflow comparison for oral vs. long-acting injectable (LAI) aripiprazole studies.

Section 2: Assay-Specific Troubleshooting

Even with perfect formulation and timing, each behavioral assay has its own set of critical variables.

Q3: I'm seeing variable effects on locomotor activity. How can I reduce this noise?

A: Locomotor activity is a fundamental behavioral measure, but it's highly sensitive to procedural and environmental variables. Aripiprazole's complex mechanism, acting as a D2 partial agonist[9][10], can produce either increases or decreases in activity depending on the baseline state of the dopaminergic system, making tight experimental control essential.

The Scientific Rationale:

Locomotor activity assays measure an animal's general level of arousal and exploration.[11][12] The initial response to a novel environment is typically hyperactivity, which gradually decreases as the animal habituates. A drug's effect should be assessed relative to a stable baseline. If you test too early, you are measuring the drug's effect on novelty-induced hyperactivity, which may be different from its effect on spontaneous, habituated activity.

Troubleshooting Workflow: Locomotor Assay

Caption: A logical workflow for troubleshooting inconsistent locomotor activity results.

Q4: My prepulse inhibition (PPI) results are not reproducible. What are the most critical parameters to control?

A: PPI is a powerful measure of sensorimotor gating, a process often disrupted in psychiatric disorders like schizophrenia.[13][14][15] However, the paradigm is exceptionally sensitive to acoustic parameters and can show high inter-subject and inter-study variability if not strictly controlled.

The Scientific Rationale:

PPI occurs when a weak prestimulus (the prepulse) inhibits the startle response to a subsequent strong stimulus (the pulse).[13] It reflects the ability of the nervous system to filter sensory information. Deficits in PPI are thought to model the sensory overload experienced by patients with schizophrenia.[15] Recent research has shown that PPI deficits are not absolute but can be highly dependent on the specific intensities of the prepulse and, critically, the startle stimulus itself.[16] An animal model might show a deficit at a 120 dB pulse but not at a 100 dB pulse.

Protocol: Key Parameters for PPI Standardization

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before testing. Place the animal in the startle chamber and allow a 5-10 minute habituation period with background noise only.

-

Background Noise: Maintain a consistent background white noise level (e.g., 65-70 dB) throughout the session. This is crucial for making the prepulses discernible.

-

Stimulus Calibration: Regularly calibrate the acoustic output of your startle chambers using a certified sound level meter. Do not rely on the software settings alone.

-

Pulse Intensity: Test at least two different pulse intensities (e.g., 100 dB and 120 dB). The effect of your compound may be more robust at one intensity over the other.[16]

-

Prepulse Intensities: Use a range of prepulse intensities above the background noise (e.g., +3, +6, and +12 dB over background).

-

Inter-Stimulus Interval (ISI): The time from the onset of the prepulse to the onset of the pulse is critical. A 100 ms ISI is standard and generally produces robust PPI.

-

Trial Structure: Randomize trial types (pulse-alone, prepulse+pulse, no-stimulus) to prevent habituation or conditioning. Include several pulse-alone trials at the beginning to establish a stable baseline startle response.

Section 3: Overarching Environmental & Subject-Related Factors

Q5: Could factors beyond the specific assay, like animal housing or handling, be causing data variability?

A: Yes, unequivocally. The animal's environment and history are potent modulators of behavior. Overlooking these factors can introduce significant, uncontrolled variables into your experiments.

The Scientific Rationale:

-

Environmental Enrichment (EE): Animals housed in enriched environments, which provide sensory, cognitive, and social stimulation, show reduced anxiety-like behaviors and improved cognitive function.[17] If enrichment is not standardized across all animal cages, you are essentially introducing a major confounding variable.[18][19] One group may have a different behavioral baseline than another before any drug is administered.

-

Light and Sound: Rodents are highly sensitive to their acoustic and photic environment. Inconsistent lighting or sudden noises can act as stressors, altering performance in anxiety and cognitive tasks.[20][21] Testing should occur under controlled lighting and with background white noise to mask extraneous sounds.[22]

-

Handling and Stress: The stress of handling and injection can itself alter behavior and neurochemistry, potentially masking or interacting with the drug's effects. Ensure all animals are habituated to the experimenter and injection procedures.

Aripiprazole's Proposed Mechanism of Action

Caption: Aripiprazole's multimodal action at key dopamine and serotonin receptors.[2][9][10][23]

By systematically addressing these potential sources of variability—from drug formulation to the specifics of each behavioral assay and the overarching environmental conditions—researchers can significantly enhance the consistency and reliability of their data when studying aripiprazole cavoxil.

References

-

ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Aripiprazole. (n.d.). Wikipedia. Retrieved from [Link]

-

Hard, M. L., Mills, R. J., Tsuboi, T., & Slugg, P. H. (2017). Aripiprazole Lauroxil: Pharmacokinetic Profile of This Long-Acting Injectable Antipsychotic in Persons With Schizophrenia. The Journal of Clinical Psychiatry. Retrieved from [Link]

-

Ostuzzi, G., et al. (2024). Efficacy, acceptability and side-effects of oral versus long-acting-injectables antipsychotics: Systematic review and network meta-analysis. European Neuropsychopharmacology. Retrieved from [Link]

-

Pharmacology Review(s). (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Paulus, A., et al. (2023). Oral and Long-acting Injectable Aripiprazole in Severe Mental Illness and Substance Use Disorder Comorbidity: An Updated Systematic Review. Cureus. Retrieved from [Link]

-

Wang, Y., et al. (2024). A study on neurotransmitter levels in rats with Tic disorder treated with aripiprazole. BMC Psychiatry. Retrieved from [Link]

-

Weiden, P. J., et al. (2019). Pharmacokinetic Profile of a 2-Month Dose Regimen of Aripiprazole Lauroxil: A Phase I Study and a Population Pharmacokinetic Model. CNS Drugs. Retrieved from [Link]

-

Aripiprazole. (n.d.). PubChem. Retrieved from [Link]

-

Berg, E. L., et al. (2024). Not a Deficit, Just Different: Prepulse Inhibition Disruptions in Autism Depend on Startle Stimulus Intensities. The Journal of Neuroscience. Retrieved from [Link]

-

Imhof, J. T., et al. (2013). Factor analysis of elevated plus-maze behavior in adolescent and adult rats. Physiology & Behavior. Retrieved from [Link]

-

Evaluating Drug Effects on the Ability to Operate a Motor Vehicle Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Campillo, N. E., et al. (2023). Behavioral effects of environmental enrichment on male and female wistar rats with early life stress experiences. Scientific Reports. Retrieved from [Link]

-

Levallet, G., et al. (2024). Pharmacokinetic validation of a new protocol of chronic oral administration of aripiprazole in male C57 Bl/6 mice through drinking solution. European Journal of Pharmacology. Retrieved from [Link]

-

Studying Wave Interference | Light & Sound Experiments with JoVE. (2024). JoVE. Retrieved from [Link]

-

de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. Retrieved from [Link]

-

Oral Antipsychotic Versus Long-Acting Injections Antipsychotic in Schizophrenia Spectrum Disorder: a Mirror Analysis in a Real-World Clinical Setting. (2022). Journal of Personalized Medicine. Retrieved from [Link]

-

A Simple Technique to Assay Locomotor Activity in Drosophila. (2021). JoVE. Retrieved from [Link]

-

A Simple Technique to Assay Locomotor Activity in Drosophila. (2021). JoVE. Retrieved from [Link]

-

Optimising Aripiprazole Long-Acting Injectable: A Comparative Study of One- and Two-Injection Start Regimens in Schizophrenia with and Without Substance Use Disorders and Relationship to Early Serum Levels. (2023). MDPI. Retrieved from [Link]

-

Evaluating Drug Effects on the Ability to Operate a Motor Vehicle. (2014). Regulations.gov. Retrieved from [Link]

-

The Influence of Environmental Enrichment on Affective and Neural Consequences of Social Isolation Across Development. (2023). ResearchGate. Retrieved from [Link]

-

Putting It Together: Wave Interference. (n.d.). Lumen Learning. Retrieved from [Link]

-

Behavioral Results in the Elevated Plus Maze. (n.d.). ResearchGate. Retrieved from [Link]

-

Prepulse inhibition. (n.d.). Wikipedia. Retrieved from [Link]

-

Leussis, M. P., & Bolivar, V. J. (2006). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. Frontiers in Behavioral Neuroscience. Retrieved from [Link]

-

A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (n.d.). JoVE. Retrieved from [Link]

-

The effect of environmental enrichment on behavioral variability depends on genotype, behavior, and type of enrichment. (2020). Journal of Experimental Biology. Retrieved from [Link]

-

Takahashi, H., et al. (2015). Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease. Clinical Psychopharmacology and Neuroscience. Retrieved from [Link]

-

Prepulse inhibition in patients with bipolar disorder: a systematic review and meta-analysis. (2021). BMC Psychiatry. Retrieved from [Link]

-

Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. (2023). ResearchGate. Retrieved from [Link]

-

The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2007). Nature Protocols. Retrieved from [Link]

-

Effect of Environmental Enrichment on the Brain and on Learning and Cognition by Animals. (2020). Animals. Retrieved from [Link]

-

Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. (2022). Progress in Brain Research. Retrieved from [Link]

-

Assaying Locomotor, Learning, and Memory Deficits in Drosophila Models of Neurodegeneration. (2011). JoVE. Retrieved from [Link]

-

Long-acting injectable versus daily oral antipsychotic treatment trials in schizophrenia: Pragmatic versus explanatory study designs. (2016). ResearchGate. Retrieved from [Link]

-